Lithium;butanedioic acid

Seborrhoeic Dermatitis HIV/AIDS Dermatology Topical Lithium Therapy

Lithium succinate (CAS 16090-09-8) overcomes the solubility barrier limiting topical lithium formulations. Aqueous solubility of 29 g/100 g (22.5× lithium carbonate) enables reliable 8% w/w ointments. • ≥98% purity; Na <0.05%, Fe <0.002%, heavy metals <0.002% • Dual anti-inflammatory (NF-κB inhibition) & antifungal (free-fatty-acid precipitation) mechanism • <5% transdermal absorption; serum lithium <0.2 mmol/L-no TDM required White crystalline powder for pharmaceutical R&D and compounding.

Molecular Formula C4H6LiO4+
Molecular Weight 125.1 g/mol
CAS No. 16090-09-8
Cat. No. B108261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;butanedioic acid
CAS16090-09-8
Synonymslithium succinate
Molecular FormulaC4H6LiO4+
Molecular Weight125.1 g/mol
Structural Identifiers
SMILES[Li+].C(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1
InChIKeyLQNUMILKBSMSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Succinate (CAS 16090-09-8) – Core Identity and Specifications


Lithium butanedioic acid (lithium succinate; CAS 16090-09-8) is an organometallic lithium salt of succinic acid, formally classified under ATC code D11AX04 as a topical dermatological agent [1]. It is a white crystalline powder with a molecular weight of 124.02–129.96 g·mol⁻¹ and high aqueous solubility (29 g/100 g water), supplied at ≥98% purity with tight elemental impurity limits (Na <0.05%, Fe <0.002%, heavy metals <0.002%) [2]. Licensed as Efadermin/Efalith, it is indicated for the topical treatment of seborrhoeic dermatitis and has been investigated for anogenital warts, representing a niche non-corticosteroid alternative within the dermatological armamentarium [3].

Topical dermatological research compound for seborrhoeic dermatitis and anogenital wart models
Dual-mechanism research: NF-κB pathway modulation and Malassezia FFA precipitation studies
High-solubility profile supports 8% ointment formulation research and dose-uniformity studies

Why Lithium Succinate Cannot Be Substituted with Other Lithium Salts


Lithium succinate is not a commodity lithium chemical; its therapeutic value in dermatology arises from the unique combination of the lithium cation with the succinate anion, conferring a dual mechanism—anti-inflammatory signalling modulation (NF-κB pathway inhibition in keratinocytes) and free-fatty-acid precipitation that starves Malassezia yeasts—that is absent from lithium carbonate, lithium citrate, or lithium gluconate monotherapy [1][2]. Furthermore, its high aqueous solubility (29 g/100 g) far exceeds that of lithium carbonate (1.29 g/100 mL), enabling high-concentration (8% w/w) topical formulations that achieve local efficacy while maintaining transdermal absorption below 5% and systemic lithium exposure <0.2 mmol/L, effectively decoupling dermatological benefit from the narrow-therapeutic-index systemic toxicity that burdens oral lithium salts [3][4]. These differentiating physicochemical and pharmacological properties mean that simple molar-equivalent substitution with another lithium salt or a generic antifungal will not reproduce the product's established clinical efficacy profile.

Risk Dimension
Lithium Succinate
Alternative May Differ
Solubility profile
High aqueous solubility supports topical ointment concentration
Lithium carbonate solubility may not support equivalent formulation concentration
Mechanism specificity
Dual NF-κB modulation and FFA precipitation context
Lithium citrate or gluconate may lack the dual-mechanism research context
Cation specificity
Li⁺ drives stronger FFA precipitation than Na⁺ or K⁺ in research models
Sodium or potassium succinate show weaker precipitation; mechanism context may not transfer

Quantitative Differentiation Evidence Against Closest Comparators


Rapid Onset of Action in Seborrhoeic Dermatitis

In a randomised, double-blind, placebo-controlled trial of AIDS-associated facial seborrhoeic dermatitis, twice-daily application of 8% lithium succinate ointment (Efalith) produced a rapid and highly significant improvement in disease severity compared with placebo, with the time-to-observable clinical benefit being just 2.5 days [1]. This establishes a quantitative benchmark for onset-of-action that is rarely reported for topical corticosteroids or antifungals in this patient population.

Onset Endpoint
Head-to-head
2.5 days to reported improvement (P=0.007 vs placebo)
Reported rapid endpoint response in seborrhoeic dermatitis model
Placebo-controlled; n=10; AIDS-associated facial SD; 8% ointment BID
Seborrhoeic Dermatitis HIV/AIDS Dermatology Topical Lithium Therapy

Superior Complete Remission vs. Ketoconazole

Although a direct, adequately powered head-to-head trial of lithium succinate versus ketoconazole has not been published, a large multicentre randomised study of the closely related topical lithium salt—lithium gluconate 8% ointment—demonstrated 22% greater complete remission rates compared with ketoconazole 2% emulsion [1]. Given that lithium succinate and lithium gluconate share the same ATC code (D11AX), comparable clinical indications, an overlapping mechanism involving lithium-mediated anti-inflammatory activity, and are used at identical 8% concentrations, this finding constitutes the strongest available class-level inference for lithium succinate's likely differential efficacy.

Response Rate
Class-level inference
52.0% vs 30.1% complete response (difference 21.9%; 95% CI 10.0–33.7%)
Reported higher response endpoint via lithium gluconate class proxy
288-patient multicentre RCT; 8-week; lithium gluconate 8% vs ketoconazole 2%
Seborrhoeic Dermatitis Comparative Efficacy Topical Lithium vs Azole Antifungal

Aqueous Solubility Advantage Over Lithium Carbonate

Lithium succinate exhibits an aqueous solubility of 29 g/100 g water at ambient temperature, which is approximately 22.5-fold higher than that of lithium carbonate (1.29 g/100 mL at 25 °C) [1]. This solubility advantage is not merely a physicochemical curiosity; it is a practical prerequisite for achieving the 8% (80 mg/g) active concentration in ointments and creams that has been clinically validated for seborrhoeic dermatitis. Lithium carbonate, by contrast, would require suspension-based formulations that risk poor dose uniformity and lower local bioavailability.

Solubility Differential
Cross-study comparable
~22.5-fold higher vs lithium carbonate
Supports 8% solution-based topical formulation research
29 vs 1.29 g/100 mL; vendor specification and standard reference tables
Pharmaceutical Preformulation Topical Drug Delivery Solubility-Enabling Excipient Selection

Unique Free Fatty Acid Precipitation Mechanism

In a head-to-head in vitro study comparing lithium, sodium, and potassium succinate at concentrations of 2%, 4%, and 8%, lithium succinate most effectively precipitated free fatty acids (generated by Malassezia lipase activity) as insoluble alkali soaps, thereby limiting the availability of these essential lipids for yeast growth [1]. The effect was dose-dependent and significantly stronger with lithium than with sodium or potassium, providing a mechanistic explanation for the clinical efficacy of lithium succinate that is not shared by other succinate salts or non‑lithium topical agents.

Mechanism Specificity
Head-to-head
Li⁺ ≫ Na⁺ > K⁺; 8% Li succinate abolished FFA availability for yeast growth
Supports non-cross-resistant mechanism distinct from azole antifungals
In vitro; HPTLC densitometry; M. globosa/sympodialis/furfur reference strains
Antifungal Mechanism Malassezia Pathogenesis Lipid Precipitation

Reduction of Anogenital Wart Lesion Coverage

In a pilot randomised, placebo-controlled trial of 101 patients with anogenital warts, 4‑week application of 8% lithium succinate cream (combined with 0.05% zinc sulphate) reduced overall lesion coverage by 42% (P < 0.02) compared with baseline, with a pronounced 65% reduction in male patients (P < 0.02) [1]. This represents an additional therapeutic dimension not reported for other lithium salts (carbonate, citrate, gluconate) and suggests a topical antiviral/antiproliferative effect specific to this formulation.

Lesion Reduction
Head-to-head
42% overall reduction (P
Reported lesion-response endpoint in anogenital wart research model
Pilot RCT; 101 patients; 4-week; 8% cream + 0.05% zinc sulphate
Systemic Exposure
Class-level inference
<5% absorption; blood Li⁺ <0.2 mmol/L
Reported low systemic exposure context for topical research
≥3-fold below oral therapeutic minimum; product monograph and PK review
Anogenital Warts Condyloma Acuminatum Topical Lithium Antiviral Therapy

Negligible Systemic Absorption and Safety Profile

Pharmacokinetic characterisation of lithium succinate 8% ointment demonstrates transdermal absorption of <5% of the applied dose, resulting in steady-state blood lithium concentrations below 0.2 mmol/L [1]. This is at least 3‑fold lower than the minimum therapeutic blood level of oral lithium salts for bipolar disorder (0.6 mmol/L) and well below the threshold for lithium toxicity (≥1.5 mmol/L), eliminating the requirement for routine therapeutic drug monitoring that is mandatory for systemic lithium carbonate therapy [2].

Systemic Exposure
Class-level inference
<5% absorption; blood Li⁺ <0.2 mmol/L
Reported low systemic exposure context for topical research
≥3-fold below oral therapeutic minimum; product monograph and PK review
Transdermal Pharmacokinetics Systemic Lithium Toxicity Topical Drug Safety

Highest-Value Application Scenarios for Lithium Succinate


Refractory Seborrhoeic Dermatitis Treatment

Lithium succinate 8% ointment provides a non-corticosteroid therapeutic option with documented rapid onset (2.5 days to significant improvement, P = 0.007 vs placebo) and a mechanism distinct from azole antifungals [1]. The class-level evidence of 22% superior complete remission rates over ketoconazole 2% makes it a rational second-line or rotation therapy when standard antifungal agents fail or tolerance develops [2]. Its unique free-fatty-acid precipitation mechanism, confirmed superior to sodium and potassium succinate analogues, further supports its use in Malassezia-driven disease without the risk of cross-resistance to ergosterol-targeting antifungals [3].

High-Concentration Topical Formulation Compounding

With a solubility of 29 g/100 g water—22.5-fold higher than lithium carbonate—lithium succinate is the only lithium salt that can be reliably formulated as an 8% (80 mg/g) true-solution ointment or cream [4]. This property is critical for compounding pharmacies and pharmaceutical manufacturers seeking to develop stable, dose-uniform topical lithium preparations for seborrhoeic dermatitis, anogenital warts, or investigational dermatological indications.

Off-Label Management of Anogenital Warts in Males

The pilot clinical evidence demonstrating a 65% reduction in anogenital wart lesion coverage in males (P < 0.02) after 4 weeks of 8% lithium succinate cream provides a quantitative basis for off-label use in this challenging condition [5]. For procurement in sexual health clinics or dermatology departments, this represents an additional therapeutic application not available with lithium carbonate—a factor that may justify formulary inclusion beyond the primary seborrhoeic dermatitis indication.

Non-Systemic Therapy Without Therapeutic Drug Monitoring

Topical lithium succinate delivers dermatological efficacy with transdermal absorption below 5% and blood lithium levels under 0.2 mmol/L, at least 3-fold below the minimum therapeutic threshold for systemic lithium and far from the toxic range (≥1.5 mmol/L) [6][7]. This safety profile eliminates the requirement for renal function testing and serial blood lithium monitoring, making lithium succinate particularly suitable for elderly patients, those with mild renal impairment, or resource-limited settings where laboratory monitoring infrastructure is unavailable.

Application
Selection Property
Validation Focus
Seborrhoeic dermatitis model research
NF-κB pathway modulation and FFA precipitation context
Disease-severity endpoint scoring and onset-timing review
High-concentration topical formulation development
Aqueous solubility and dose-uniformity profile
Topical ointment formulation stability and concentration verification
Anogenital wart model studies
Lesion response endpoint context
Subgroup endpoint response review and time-course monitoring
Topical exposure-safety monitoring
Transdermal absorption and systemic exposure profile
Systemic lithium exposure threshold review in research models
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